Oligo(dT)-oligo(dA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

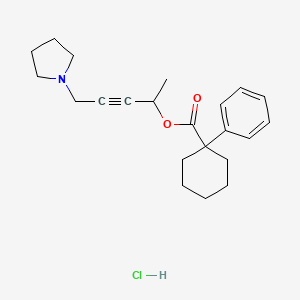

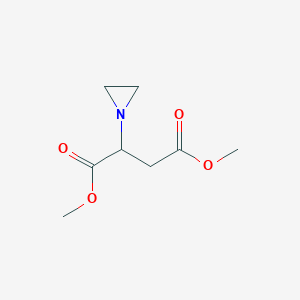

Oligo(dT)-oligo(dA) is a synthetic compound composed of alternating deoxythymidine (dT) and deoxyadenosine (dA) nucleotides. This compound is often used in molecular biology and biochemistry for various applications, including as primers in polymerase chain reactions (PCR) and as probes in hybridization assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oligo(dT)-oligo(dA) typically involves the sequential addition of deoxythymidine and deoxyadenosine nucleotides to a growing oligonucleotide chain. This process is carried out using phosphoramidite chemistry, where each nucleotide is coupled to the chain via a phosphoramidite intermediate. The reaction conditions include the use of anhydrous solvents and the presence of a coupling agent, such as tetrazole, to facilitate the formation of the phosphodiester bond.

Industrial Production Methods

In an industrial setting, the production of oligo(dT)-oligo(dA) involves automated DNA synthesizers that can efficiently and accurately add nucleotides to the growing chain. After synthesis, the oligonucleotide is cleaved from the solid support and deprotected to remove any protecting groups. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Oligo(dT)-oligo(dA) can undergo various chemical reactions, including:

Oxidation: The oligonucleotide can be oxidized to introduce modifications or to study the effects of oxidative damage on DNA.

Reduction: Reduction reactions can be used to remove specific modifications or to study the effects of reducing agents on DNA.

Substitution: Substitution reactions can introduce new functional groups or labels to the oligonucleotide for various applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical modifiers like biotin or fluorescent dyes. The reaction conditions vary depending on the desired modification but generally involve aqueous buffers and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA, while substitution reactions can result in biotinylated or fluorescently labeled oligonucleotides.

Aplicaciones Científicas De Investigación

Oligo(dT)-oligo(dA) has a wide range of applications in scientific research, including:

Chemistry: Used as a model system to study DNA interactions and modifications.

Biology: Employed as primers in PCR and as probes in hybridization assays to detect specific DNA sequences.

Medicine: Utilized in diagnostic assays to detect genetic mutations or pathogens.

Industry: Applied in the development of biosensors and other biotechnological tools.

Mecanismo De Acción

The mechanism of action of oligo(dT)-oligo(dA) involves its ability to hybridize with complementary DNA or RNA sequences. This hybridization is driven by the formation of hydrogen bonds between the deoxythymidine and deoxyadenosine nucleotides and their complementary bases. The molecular targets and pathways involved depend on the specific application, such as the amplification of target DNA in PCR or the detection of specific sequences in hybridization assays .

Comparación Con Compuestos Similares

Similar Compounds

Oligo(dT): Composed solely of deoxythymidine nucleotides, used primarily as primers in reverse transcription.

Oligo(dA): Composed solely of deoxyadenosine nucleotides, used in various molecular biology applications.

Oligo(dC)-oligo(dG): Composed of alternating deoxycytidine and deoxyguanosine nucleotides, used in similar applications as oligo(dT)-oligo(dA).

Uniqueness

Oligo(dT)-oligo(dA) is unique in its ability to form stable hybridization complexes with complementary sequences, making it highly useful in applications requiring specific and strong binding to target DNA or RNA. Its alternating nucleotide structure also provides distinct advantages in certain experimental setups, such as reducing secondary structure formation and improving hybridization efficiency .

Propiedades

Número CAS |

24939-09-1 |

|---|---|

Fórmula molecular |

C20H29N7O14P2 |

Peso molecular |

653.4 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1 |

Clave InChI |

KKVQVIFXABFJCS-QEYXXENCSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Números CAS relacionados |

25464-54-4 30177-40-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)

![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)